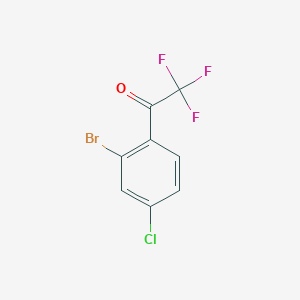

1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone

Description

Properties

IUPAC Name |

1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClF3O/c9-6-3-4(10)1-2-5(6)7(14)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKFWQATIYZKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201228407 | |

| Record name | 1-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201228407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033805-23-0 | |

| Record name | 1-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033805-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201228407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-BROMO-4-CHLOROPHENYL)-2,2,2-TRIFLUOROETHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone (CAS No. 1033805-23-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone, a halogenated trifluoroacetophenone derivative, is a key building block in modern medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group (-CF3) into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides an in-depth overview of its synthesis, physicochemical properties, reactivity, and applications, with a focus on providing actionable insights for laboratory and development settings.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 1033805-23-0 | [3] |

| Molecular Formula | C₈H₃BrClF₃O | [3] |

| Molecular Weight | 287.46 g/mol | [3] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Purity | ≥95% (typical) | [3] |

| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon) | [3] |

| Solubility | Soluble in common organic solvents such as THF, ether, and dichloromethane. | General chemical knowledge |

| Moisture Sensitivity | Moisture sensitive | [3] |

Synthesis Methodologies

The synthesis of this compound can be approached through several established synthetic routes. The choice of method often depends on the availability of starting materials, scale, and desired purity.

Methodology 1: Grignard Reaction

This is a widely employed method for the formation of ketones. The reaction involves the nucleophilic addition of a Grignard reagent, formed from a suitable aryl halide, to a trifluoroacetylating agent.

Caption: Grignard reaction workflow for the synthesis of the target compound.

-

Grignard Reagent Preparation:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of 1,2-dibromo-4-chlorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated, as indicated by a gentle reflux.

-

Slowly add the remaining aryl bromide solution to maintain a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Acylation Reaction:

-

Cool the Grignard reagent solution to 0°C in an ice bath.

-

Slowly add a solution of ethyl trifluoroacetate (1.1 equivalents) in anhydrous THF via the dropping funnel, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Methodology 2: Friedel-Crafts Acylation

Friedel-Crafts acylation is another classical method for synthesizing aryl ketones. This reaction typically involves the use of a Lewis acid catalyst to acylate an aromatic ring.

Caption: Friedel-Crafts acylation workflow for the synthesis of the target compound.

-

Reaction Setup:

-

To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 1-bromo-3-chlorobenzene (1.0 equivalent) and a suitable solvent such as dichloromethane.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.2 equivalents), in portions.

-

-

Acylation:

-

Add trifluoroacetic anhydride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Reactivity and Applications in Drug Discovery

The chemical structure of this compound, featuring a trifluoromethyl ketone and a di-substituted phenyl ring, makes it a versatile intermediate in the synthesis of complex pharmaceutical agents. The trifluoromethyl group often imparts desirable properties such as increased metabolic stability and enhanced binding affinity to drug candidates.[1][2]

The ketone functionality can be readily converted into other functional groups. For instance, it can undergo reduction to form the corresponding alcohol, which can then be used in further synthetic transformations. The aromatic bromine atom provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse substituents.

This compound and its derivatives are valuable precursors for the synthesis of various biologically active molecules, including enzyme inhibitors and receptor modulators.[1]

Analytical Characterization

Ensuring the purity and identity of this compound is crucial for its use in research and development. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically between 7.0 and 8.0 ppm) corresponding to the three protons on the phenyl ring. The splitting pattern of these signals will be indicative of their relative positions.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (around 180-190 ppm), the trifluoromethyl carbon (a quartet due to coupling with fluorine), and the aromatic carbons.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Due to the presence of bromine and chlorine, the mass spectrum will show a characteristic isotopic pattern.

-

Molecular Ion Peak (M+): The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a complex isotopic cluster for the molecular ion peak.[4][5] The most abundant peaks will be at m/z values corresponding to the combinations of the most abundant isotopes (⁷⁹Br and ³⁵Cl).

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of the compound.

| Parameter | Value |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A mixture of acetonitrile and water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

This method can be adapted and optimized for specific purity assessments and quantitative analyses.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. As it is moisture-sensitive, it should be stored under an inert atmosphere.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of functional groups provides multiple avenues for synthetic transformations, while the presence of the trifluoromethyl group can confer beneficial properties to the final products. A thorough understanding of its synthesis, properties, and analytical characterization, as detailed in this guide, is essential for its effective and safe utilization in research and development.

References

- The Role of Trifluoroacetophenone Deriv

- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds - Benchchem. (URL: )

- Toward a Clean Alternative to Friedel-Crafts Acylation: In Situ Formation, Observation, and Reaction of an Acyl - American Chemical Society. (URL: )

- 16.

- Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. (URL: )

- Reduction of aryl trifluoromethyl ketone 3a with turbo Grignard reagent - ResearchG

- Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones - American Chemical Society. (URL: )

- US9783476B2 - Method of producing 2′-trifluoromethyl group-substituted aromatic ketone - Google P

- Organic Compounds Containing Halogen

- 2',4',5'-Trifluoroacetophenone - Chem-Impex. (URL: )

- CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google P

- The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate.

- Industrially Viable Alternative to the Friedel−Crafts Acylation Reaction: Tamoxifen Case Study - American Chemical Society. (URL: )

- Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect - ResearchG

- Mass spectrometry of halogen-containing organic compounds - ResearchG

- 2,2,2-Trifluoroacetophenone - Chem-Impex. (URL: )

- Turbo Grignard Synthesis of α-Aryl-α-Trifluoromethyl Alcohols | PDF | Ester - Scribd. (URL: )

- Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL - YouTube. (URL: )

- WO2015111004A2 - Improved process for the preparation of chlorophenyl trifluoroethanone - Google P

- Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Inform

- This compound. (URL: )

- (i) 2-Bromo-1-(4-chlorophenyl)ethanone or...

- Separation of 1-Bromo-2-(4-chlorophenyl)ethane on Newcrom R1 HPLC column. (URL: )

- 2,2,2-Trifluoroacetophenone 99 434-45-7 - Sigma-Aldrich. (URL: )

- Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. (URL: )

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (URL: )

- 1-(5-bromo-4-chloro-2-fluorophenyl)

- 1-(2-Bromo-4-fluorophenyl)

- Application Note: HPLC Analysis of 1-(2,4,5-trichlorophenyl)ethanone - Benchchem. (URL: )

- Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone - PrepChem.com. (URL: )

- (E)-3-(4-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one(126443-20-7) 1H NMR spectrum. (URL: )

- This compound | 1033805-23-0 - ChemicalBook. (URL: )

- 1-(2-Bromophenyl)-2,2,2-trifluoroethanone - PubChem. (URL: )

- 1-(4-Bromophenyl)-2,2,2-trifluoroethanone | 16184-89-7 - TCI Chemicals. (URL: )

- 2'-Bromo-4'-fluoroacetophenone: A Versatile Intermedi

- 2-Bromo-1-(4-Chlorophenyl)Ethan-1-One: A Versatile Building Block for Organic Synthesis. (URL: )

- Figure S19. 1 H NMR spectrum of 1-(4-Bromophenyl)ethanone oxime (2j).

- NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). (URL: )

- 1-(4-Bromophenyl)-2-chloro-ethanone - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: )

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the halogenated aromatic ketone, 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone. This compound, with its unique combination of a trifluoromethyl group and a substituted phenyl ring, presents a profile of significant interest in medicinal chemistry and materials science. This document delves into its structural and molecular characteristics, and outlines both established and predicted physicochemical parameters. Furthermore, it details the experimental and computational methodologies pertinent to the characterization of this and similar molecules, providing a valuable resource for researchers engaged in its synthesis, analysis, or application.

Introduction

This compound is a synthetic organic compound that belongs to the class of trifluoromethyl ketones. The presence of the trifluoromethyl group is known to significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making trifluoromethylated compounds highly valuable in drug discovery. The bromo- and chloro-substituents on the phenyl ring further modulate its electronic and steric properties, offering a versatile scaffold for the development of novel chemical entities. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development.

This guide aims to consolidate available information and provide expert insights into the determination and interpretation of the key physicochemical properties of this compound.

Chemical Identity and Molecular Structure

The fundamental identification of this compound is established by its molecular formula, weight, and unique registry number.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₈H₃BrClF₃O | [1] |

| Molecular Weight | 287.46 g/mol | [1] |

| CAS Number | 1033805-23-0 | [1] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Br)C(=O)C(F)(F)F | - |

| InChI Key | InChI=1S/C8H3BrClF3O/c9-6-3-4(10)1-2-5(6)7(14)8(11,12)13/h1-3H | [1] |

The molecular structure, depicted below, reveals a trifluoroacetyl group attached to a 2-bromo-4-chlorophenyl ring. The ortho-bromo and para-chloro substitutions create a distinct electronic and steric environment around the ketone functionality.

Caption: Molecular structure of this compound.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is critical for predicting its behavior in various systems, including its reactivity, solubility, and bioavailability.

Physical State and Appearance

Based on vendor information, this compound is typically supplied as a white to light yellow powder or crystalline solid. This is consistent with the expected physical state for a molecule of its size and polarity at room temperature.

Melting and Boiling Points

| Property | Value | Method |

| Melting Point | Not experimentally determined. Predicted to be a solid at room temperature. | - |

| Boiling Point | Not experimentally determined. | - |

Expert Insight: The presence of halogens and the trifluoromethyl group increases the molecular weight and intermolecular forces (dipole-dipole and van der Waals), suggesting a relatively high melting and boiling point compared to unsubstituted acetophenone.

Solubility Profile

The solubility of a compound is a key determinant of its utility in various applications, from reaction conditions to formulation.

| Solvent | Solubility | Method |

| Water | Predicted to have low solubility. | - |

| Organic Solvents (e.g., Methanol, Dichloromethane) | Predicted to be soluble. | - |

Expert Insight: The trifluoromethyl group generally increases lipophilicity, while the polar ketone group can interact with polar solvents. Therefore, this compound is expected to be soluble in a range of common organic solvents. Its solubility in water is anticipated to be low due to the hydrophobic nature of the halogenated aromatic ring and the trifluoromethyl group.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of organic molecules. While experimental spectra for the title compound are not widely published, predicted data and analysis of related compounds can provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromo, chloro, and trifluoroacetyl groups.

-

¹³C NMR: The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule. The carbonyl carbon and the carbon of the trifluoromethyl group will have characteristic chemical shifts.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1700-1730 cm⁻¹, and C-F stretching vibrations. Aromatic C-H and C=C stretching bands will also be present.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) will be a key feature in identifying fragments containing these halogens.

Synthesis and Reactivity

The synthesis of this compound can be approached through several established synthetic methodologies for aromatic ketones.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

A common and effective method for the synthesis of aromatic ketones is the Friedel-Crafts acylation. This involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.

Caption: Proposed Friedel-Crafts acylation for the synthesis of the title compound.

Experimental Protocol (General):

-

To a cooled solution of 1-bromo-3-chlorobenzene in a suitable anhydrous solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise.

-

Slowly add the acylating agent (trifluoroacetic anhydride or trifluoroacetyl chloride) to the reaction mixture while maintaining a low temperature.

-

Allow the reaction to stir at room temperature or with gentle heating until completion, monitoring by a suitable technique such as TLC or GC.

-

Quench the reaction by carefully adding it to ice-water.

-

Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by a suitable method such as recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Lewis acids like AlCl₃ are highly moisture-sensitive and will be deactivated by water.

-

Low Temperature Addition: The Friedel-Crafts acylation is an exothermic reaction, and controlling the temperature prevents side reactions and ensures regioselectivity.

-

Choice of Solvent: Dichloromethane is a common solvent as it is relatively inert and can dissolve both the reactants and the Lewis acid complex.

Safety and Handling

As a halogenated organic compound, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal.

General Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

Conclusion

This compound is a molecule with significant potential in various fields of chemical research. While a complete experimental dataset of its physicochemical properties is not yet publicly available, this guide provides a comprehensive overview based on existing data, predicted values, and expert analysis of its structural features. The outlined synthetic and analytical methodologies offer a solid foundation for researchers working with this compound. Further experimental investigation is warranted to fully elucidate its properties and unlock its full potential.

References

Sources

An In-depth Technical Guide to the Structural Analysis of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of the novel compound 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone, a molecule of significant interest in medicinal chemistry and materials science due to its unique electronic and steric properties conferred by the trifluoromethyl and halogen substituents. In the absence of extensive direct experimental data, this document establishes a robust predictive framework for its spectroscopic and structural characteristics. By leveraging a comparative analysis of structurally related analogs and incorporating principles of computational chemistry, this guide offers a detailed projection of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. Furthermore, a proposed synthetic route and standardized protocols for its analysis are presented to facilitate future experimental investigation. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of halogenated trifluoroacetophenones.

Introduction: The Significance of Halogenated Trifluoroacetophenones

Trifluoromethylated ketones are a class of organic compounds that have garnered substantial attention in the fields of pharmaceuticals and agrochemicals. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl group, making these compounds valuable precursors and intermediates in organic synthesis. The incorporation of halogen atoms, such as bromine and chlorine, onto the aromatic ring further modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making this compound a promising scaffold for the development of novel bioactive molecules and advanced materials. A thorough understanding of its three-dimensional structure and spectroscopic signatures is paramount for elucidating its chemical behavior and unlocking its full potential.

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be conceptualized based on established methodologies for the preparation of similar aromatic ketones. A common approach involves the Friedel-Crafts acylation or a Grignard reaction. A proposed synthetic route commencing from 1-bromo-3-chlorobenzene is outlined below.

literature review of trifluoroacetyl acetophenones

An In-depth Technical Guide to Trifluoroacetyl Acetophenones: Synthesis, Properties, and Applications

Abstract

Trifluoroacetyl acetophenones, a class of β-diketones, represent a cornerstone in modern medicinal and synthetic chemistry. The strategic incorporation of a trifluoroacetyl moiety imparts unique physicochemical properties, most notably influencing keto-enol tautomerism and enhancing electrophilicity. These characteristics make them highly versatile synthons for complex heterocyclic scaffolds and potent inhibitors for a range of enzymatic targets. This guide provides a comprehensive overview of the synthesis, chemical behavior, and key applications of trifluoroacetyl acetophenones, with a particular focus on their role in drug discovery and development. Detailed experimental protocols and mechanistic insights are provided for researchers, scientists, and professionals in the field.

Introduction: The Significance of the Trifluoroacetyl Moiety

Acetophenone and its derivatives are fundamental building blocks in organic chemistry and are found in numerous biologically active compounds.[1] The introduction of fluorine atoms, particularly as a trifluoromethyl (-CF₃) group, profoundly alters the molecule's properties.[2][3] In trifluoroacetyl acetophenones, the powerful electron-withdrawing nature of the -CF₃ group attached to the carbonyl carbon creates a highly electrophilic center and significantly increases the acidity of the α-protons. This electronic modulation is the primary driver behind their unique reactivity and biological activity, making them privileged structures in medicinal chemistry.[2][3] This guide will explore the synthesis, the intriguing tautomeric nature, and the diverse applications that arise from this critical structural feature.

Synthesis of Trifluoroacetyl Acetophenones

The most prevalent and classical method for synthesizing 1,3-diketones, including trifluoroacetyl acetophenones, is the Claisen condensation.[4][5][6] This reaction involves the base-catalyzed condensation between a ketone and an ester to form a β-diketone.

The Claisen Condensation Pathway

The general strategy involves the reaction of a substituted acetophenone with an ethyl trifluoroacetate ester in the presence of a strong base, such as sodium ethoxide or sodium hydride.[4][7] The ketone, possessing the more acidic α-hydrogens (pKa ~19-21) compared to the ester (pKa ~23-25), is preferentially deprotonated to form the nucleophilic enolate.[7][8] This enolate then attacks the electrophilic carbonyl carbon of the ethyl trifluoroacetate. A subsequent elimination of the ethoxide leaving group yields the final trifluoroacetyl acetophenone product.

The workflow for this synthesis is depicted below.

Caption: General workflow for Claisen condensation synthesis.

Detailed Experimental Protocol: Synthesis of 1-Phenyl-4,4,4-trifluorobutane-1,3-dione

This protocol describes a representative synthesis via Claisen condensation.

Materials:

-

Acetophenone

-

Ethyl trifluoroacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexane to remove mineral oil and decant the hexane. Add anhydrous diethyl ether to the flask.

-

Enolate Formation: Cool the flask to 0 °C in an ice bath. Dissolve acetophenone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at room temperature for 1 hour.

-

Condensation: Add ethyl trifluoroacetate (1.2 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Workup: Carefully quench the reaction by slowly adding 1M HCl at 0 °C until the mixture is acidic (pH ~2-3). Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Characterization: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.[9] Characterize the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[9][10]

Physicochemical Properties: The Keto-Enol Tautomerism

A defining characteristic of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers.[8][11][12] For trifluoroacetyl acetophenones, this equilibrium is heavily shifted towards the enol form.[13]

This preference is driven by two primary factors:

-

Intramolecular Hydrogen Bonding: The enol form is stabilized by the formation of a stable, six-membered pseudo-ring via an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.[11][14]

-

Electronic Effects: The potent electron-withdrawing trifluoroacetyl group destabilizes the adjacent ketone in the keto form. In the enol form, the conjugation of the C=C double bond with the remaining carbonyl group provides additional electronic stabilization.[13]

Caption: Mechanism of enzyme inhibition by trifluoroacetyl ketones.

Key Therapeutic Targets

-

Malonyl-CoA Decarboxylase (MCD) Inhibitors: A series of trifluoroacetophenone derivatives have been developed as potent inhibitors of MCD, an enzyme involved in fatty acid metabolism. [15]Modulating MCD activity is a therapeutic strategy for conditions like metabolic syndrome and heart disease. The trifluoroacetyl group is thought to interact with the active site as a stable hydrate. [15]* Histone Deacetylase (HDAC) Inhibitors: 2-Trifluoroacetylthiophenes, which are structural analogs, have been identified as novel and selective inhibitors of class II HDACs. [16]X-ray crystallography confirmed that these inhibitors bind to the zinc-containing active site in their hydrated form. [16]HDAC inhibitors are a major class of anti-cancer agents.

-

Other Hydrolase Enzymes: The trifluoromethyl ketone motif is a general strategy for inhibiting various hydrolytic enzymes, including proteases (like pepsin and carboxypeptidase A) and esterases (like acetylcholinesterase). [17][18]The resulting inhibitors are often orders of magnitude more potent than their non-fluorinated methyl ketone counterparts. [17]* Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors: Acetophenone derivatives have been used as scaffolds to develop potent inhibitors against InhA, a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. [19]

Conclusion and Future Outlook

Trifluoroacetyl acetophenones are far more than simple chemical intermediates. The introduction of the trifluoroacetyl group bestows a unique combination of reactivity and stability that has been expertly leveraged in drug discovery. Their straightforward synthesis via the Claisen condensation, coupled with their propensity to exist in a stabilized enol form, makes them attractive starting materials. The ability of the trifluoroacetyl ketone to act as a potent transition-state analog inhibitor has cemented its role as a key pharmacophore in modern medicinal chemistry. Future research will likely focus on expanding the diversity of the acetophenone core to target a wider range of enzymes and on developing novel synthetic methodologies to access these valuable compounds with even greater efficiency and stereocontrol.

References

- Title: Novel trifluoroacetophenone derivatives as malonyl-CoA decarboxylase inhibitors Source: PubMed URL

- Source: PubMed Central (PMC)

- Title: Synthetic method for trifluoroacetyl acetophenone oxine and its derivative Source: Google Patents URL

-

Title: Trifluoroacetic Acid-Mediated Oxidative Self-Condensation of Acetophenones in the Presence of SeO2: A Serendipitous Approach for the Synthesis of FusedD[15][20]ioxolo[4,5-d]d[15][20]ioxoles Source: ACS Omega - ACS Publications URL:

- Title: 23.

- Source: PubMed Central (PMC)

- Title: Preparation of 1,3-Diketones by the Claisen Reaction Source: ACS Publications URL

-

Title: Trifluoroacetic Acid-Mediated Oxidative Self-Condensation of Acetophenones in the Presence of SeO2: A Serendipitous Approach for the Synthesis of FusedD[15][20]ioxolo[4,5-d]d[15][20]ioxoles Source: PubMed Central (PMC) - NIH URL:

- Title: Process for the preparation of halo-substituted trifluoroacetophenones Source: Google Patents URL

- Title: Process for the preparation of linear 1,3-diketones Source: Google Patents URL

- Title: Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings Source: The Journal of Organic Chemistry - ACS Publications URL

- Title: Investigation of the Molecular Structures, Electronic Properties and Vibrational Spectrum of Trifluoroacetophenone Using Density Source: Yanbu Journal of Engineering and Science URL

- Source: Ningbo Inno Pharmchem Co.,Ltd.

- Title: Synthesis of 1,3-diketones Source: Organic Chemistry Portal URL

- Title: The Significance of Fluorine Chemistry: 4'-(Trifluoromethoxy)

- Title: Keto-enol tautomerism in 2-(Trifluoroacetyl)

- Source: PubMed Central (PMC)

- Title: a) Reactivity comparison of trifluoroacetophenone and acetophenone....

- Title: Fluoro ketone inhibitors of hydrolytic enzymes Source: PubMed - NIH URL

- Title: Keto-Enol Tautomerism: Definition, Examples, and Mechanism Source: Chemistry Learner URL

- Title: Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions Source: PubMed Central URL

- Title: Keto-Enol Tautomerism : Key Points Source: Master Organic Chemistry URL

- Title: In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking Source: PubMed URL

- Title: 2-Trifluoroacetylthiophenes, a novel series of potent and selective class II histone deacetylase inhibitors Source: PubMed URL

- Title: 22.

- Title: Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier Protein Reductase (InhA)

- Title: Keto Enol Tautomerism - Acidic & Basic Conditions Source: YouTube URL

Sources

- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US5344992A - Process for the preparation of linear 1,3-diketones - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Trifluoroacetic Acid-Mediated Oxidative Self-Condensation of Acetophenones in the Presence of SeO2: A Serendipitous Approach for the Synthesis of Fused [1,3]Dioxolo[4,5-d][1,3]dioxoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Keto-Enol Tautomerism: Definition, Examples, and Mechanism [chemistrylearner.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Novel trifluoroacetophenone derivatives as malonyl-CoA decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2-Trifluoroacetylthiophenes, a novel series of potent and selective class II histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CN1095461C - Synthetic method for trifluoroacetyl acetophenone oxine and its derivative - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the novel compound 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering not just the spectral features but also the underlying scientific principles and experimental methodologies. Our approach is grounded in field-proven insights to ensure technical accuracy and practical applicability.

Introduction

This compound is a halogenated aromatic ketone of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom ortho to the trifluoroacetyl group and a chlorine atom in the para position, imparts distinct electronic and steric properties that can influence its reactivity and biological activity. Accurate structural elucidation and purity assessment are paramount for its application, making a thorough spectroscopic analysis indispensable. This guide will provide a detailed interpretation of its NMR, IR, and MS spectra, supported by established spectroscopic principles and data from closely related structural analogs.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide a complete picture of the molecular framework.

Predicted NMR Data

Due to the limited availability of direct experimental spectra for the title compound, the following data are predicted based on established chemical shift principles and analysis of structurally similar compounds.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic Protons | 7.9 - 8.2 | d | ~2 | H-6 |

| 7.6 - 7.8 | dd | ~8, ~2 | H-5 | |

| 7.4 - 7.6 | d | ~8 | H-3 | |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹JCF) | Assignment | |

| Carbonyl Carbon | 180 - 185 | q (~35 Hz) | C=O | |

| Aromatic Carbons | 135 - 140 | s | C-1 | |

| 120 - 125 | s | C-2 | ||

| 132 - 136 | s | C-3 | ||

| 138 - 142 | s | C-4 | ||

| 128 - 132 | s | C-5 | ||

| 130 - 134 | s | C-6 | ||

| Trifluoromethyl Carbon | 115 - 120 | q (~290 Hz) | CF₃ | |

| ¹⁹F NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | |

| Trifluoromethyl Fluorines | -70 to -75 | s | CF₃ |

Interpretation and Rationale

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region. The downfield shift of these protons is attributed to the electron-withdrawing nature of the trifluoroacetyl group and the halogens. The proton at the C-6 position is anticipated to be the most deshielded due to its proximity to the carbonyl group and will likely appear as a doublet due to coupling with the H-5 proton. The H-5 proton should appear as a doublet of doublets, coupling to both H-6 and H-3. The H-3 proton will likely be a doublet, coupling with H-5.

In the ¹³C NMR spectrum, the carbonyl carbon will exhibit a characteristic quartet splitting due to coupling with the three fluorine atoms of the trifluoromethyl group. The trifluoromethyl carbon itself will also be a quartet with a large one-bond C-F coupling constant. The aromatic carbons will show distinct signals, with their chemical shifts influenced by the bromo, chloro, and trifluoroacetyl substituents.

The ¹⁹F NMR spectrum is expected to display a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift in the region of -70 to -75 ppm is characteristic of trifluoromethyl ketones.[1]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, JEOL) with a minimum field strength of 400 MHz for ¹H NMR.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-pulse ¹H spectrum with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio.

-

-

¹⁹F NMR Acquisition:

-

Tune and match the probe for the ¹⁹F frequency.

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Reference the spectrum to an external standard (e.g., CFCl₃).

-

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong carbonyl absorption.

Predicted IR Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | 1710 - 1730 | Strong |

| Aromatic C=C Stretch | 1580 - 1600, 1450 - 1500 | Medium - Weak |

| C-F Stretch | 1100 - 1300 | Strong |

| C-Cl Stretch | 700 - 800 | Medium |

| C-Br Stretch | 500 - 650 | Medium - Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Weak |

Interpretation and Rationale

The most prominent feature in the IR spectrum will be the strong carbonyl (C=O) stretching vibration. The electron-withdrawing trifluoromethyl group is expected to increase the frequency of the C=O stretch compared to a simple aromatic ketone.[2][3] Conjugation with the aromatic ring typically lowers the C=O stretching frequency, but the inductive effect of the trifluoromethyl group is a stronger influence here.[4][5] The spectrum will also show characteristic strong absorptions for the C-F stretching vibrations of the trifluoromethyl group. The aromatic C=C stretching vibrations will appear in their typical region. The C-Cl and C-Br stretching vibrations are expected at lower wavenumbers.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum by pressing the sample firmly against the crystal.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Interpretation |

| [M]⁺˙ (Molecular Ion) | 288, 290, 292 | Presence of one bromine and one chlorine atom, showing a characteristic isotopic pattern. |

| [M - CF₃]⁺ | 219, 221, 223 | Loss of the trifluoromethyl radical. |

| [C₇H₃BrCl]⁺˙ | 190, 192, 194 | Bromochlorobenzene fragment. |

| [C₆H₃Cl]⁺ | 110, 112 | Chlorophenyl fragment. |

| [CF₃]⁺ | 69 | Trifluoromethyl cation. |

Interpretation and Rationale

The molecular ion region in the mass spectrum of this compound is expected to be highly characteristic due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[6][7] This will result in a complex isotopic cluster for the molecular ion peak. The most common fragmentation pathway for aromatic ketones is the cleavage of the bond alpha to the carbonyl group.[8] Therefore, the loss of the trifluoromethyl radical to form the 2-bromo-4-chlorobenzoyl cation is expected to be a major fragmentation pathway. Further fragmentation can lead to the formation of bromochlorobenzene and chlorophenyl cations.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The isotopic distribution patterns should be carefully examined to confirm the presence of bromine and chlorine.[9]

Visualizations

Molecular Structure and Spectroscopic Correlation

Caption: Correlation of molecular structure with key spectroscopic data.

Experimental Workflow for Spectroscopic Analysis

Caption: General workflow for comprehensive spectroscopic analysis.

Conclusion

The structural characterization of this compound is readily achievable through a combination of NMR, IR, and mass spectrometry. The predicted spectroscopic data, based on sound chemical principles and analysis of related compounds, provides a robust framework for the identification and purity assessment of this molecule. The trifluoroacetyl group and the halogen substituents create a unique and interpretable spectroscopic fingerprint. The experimental protocols outlined in this guide provide a clear and reliable methodology for obtaining high-quality data. This comprehensive spectroscopic analysis is a critical component in the research and development pipeline for any application involving this promising compound.

References

-

ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone... [Link]

-

PubChem. 1-(2-Bromophenyl)-2,2,2-trifluoroethanone. [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

- Google Patents.

-

YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]

-

Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. [Link]

-

ACS Publications. Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. [Link]

- Google Patents. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl)

-

University of Calgary. IR Spectroscopy Tutorial: Ketones. [Link]

-

PubMed Central. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. [Link]

-

Spectroscopy Online. The Carbonyl Group, Part I: Introduction. [Link]

-

SpectraBase. Ethanone, 2-bromo-1-(4-chlorophenyl)-, oxime, (Z)-. [Link]

-

ACS Publications. Selectively Tunable Synthesis of α-Trifluoromethyl Ketones. [Link]

-

SlidePlayer. Carbonyl - compounds - IR - spectroscopy. [Link]

-

Royal Society of Chemistry. Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. [Link]

-

OpenStax. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]

-

Beilstein Journals. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]

-

University of Manitoba. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). [Link]

-

ResearchGate. Molecular peaks of bromide compounds. [Link]

-

SIELC Technologies. Ethanone, 2-bromo-1-(4-chlorophenyl)-. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

Sources

- 1. asahilab.co.jp [asahilab.co.jp]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.pg.edu.pl [chem.pg.edu.pl]

- 6. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist’s Guide to the Safe Handling of Halogenated Trifluoroacetophenones

An in-depth technical guide on the core safety and handling of halogenated trifluoroacetophenones for researchers, scientists, and drug development professionals.

Halogenated trifluoroacetophenones are a class of chemical compounds integral to modern drug discovery and development. Their unique electronic properties, imparted by the trifluoromethyl group, make them valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1][2] The electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the adjacent carbonyl carbon, rendering it highly susceptible to nucleophilic attack and a key component in various organic reactions.[1] However, the very properties that make these compounds synthetically useful also necessitate a thorough understanding of their potential hazards and the implementation of robust safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of halogenated trifluoroacetophenones, grounded in the principles of proactive safety and risk mitigation.

Part 1: Fundamental Properties and Inherent Hazards

A foundational understanding of the physicochemical properties and toxicological profile of halogenated trifluoroacetophenones is paramount for their safe handling.

Physicochemical Properties

The physical properties of these compounds, such as their flammability and vapor pressure, dictate the necessary engineering controls and personal protective equipment. Below is a summary of the key properties for a representative compound, 2,2,2-trifluoroacetophenone.

Table 1: Physicochemical Properties of 2,2,2-Trifluoroacetophenone

| Property | Value | Source |

| CAS Number | 434-45-7 | [1] |

| Molecular Formula | C8H5F3O | |

| Molecular Weight | 174.12 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [4][5] |

| Boiling Point | 165-166 °C | |

| Density | 1.24 g/mL at 25 °C | |

| Vapor Pressure | 1.22 mmHg | [3] |

| Flash Point | 41 °C (105.8 °F) - closed cup | [4] |

| Water Solubility | Insoluble | [4] |

Reactivity and Incompatibilities

The reactivity of halogenated trifluoroacetophenones is centered around the electrophilic carbonyl group.[1] This reactivity can be harnessed for synthesis but also presents potential hazards.

-

Incompatible Materials: These compounds can react violently with strong oxidizing agents.[6] Contact with strong bases should also be avoided, as this can catalyze aldol-type reactions or other undesired transformations.[7]

-

Conditions to Avoid: Due to their flammability, these compounds must be kept away from heat, sparks, open flames, and other ignition sources.[4][6] Take precautionary measures against static discharge.

-

Hazardous Decomposition Products: Upon combustion, halogenated trifluoroacetophenones can produce hazardous decomposition products, including carbon monoxide, carbon dioxide, and hydrogen fluoride (HF).[4][6] The formation of HF is a significant concern due to its extreme corrosivity and toxicity.

Toxicological Profile

While the toxicological properties of many halogenated trifluoroacetophenones have not been fully investigated, the available data for representative compounds indicate several potential health hazards.[6][8] A cautious approach is therefore essential.

-

Eye Irritation: These compounds are classified as causing serious eye irritation.[4] They are also lachrymators, meaning they can cause tearing.[3][4][5]

-

Skin Irritation: They are known to cause skin irritation.[4]

-

Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[4][8]

-

Ingestion: While specific data is limited, ingestion is generally considered harmful.[6]

Part 2: The Hierarchy of Controls: A Proactive Safety Framework

A systematic approach to safety, known as the hierarchy of controls, prioritizes the most effective measures for mitigating risks. This framework is essential for the safe handling of halogenated trifluoroacetophenones.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can come into contact with the user.

-

Chemical Fume Hoods: All work with halogenated trifluoroacetophenones should be conducted in a properly functioning chemical fume hood.[4] This is the most critical engineering control to prevent inhalation of vapors.

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[4]

-

Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[4] In the event of skin or eye contact, immediate and thorough flushing is crucial.

Administrative Controls: Safe Work Practices

Administrative controls are work practices and procedures that reduce the risk of exposure.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving these compounds. SOPs should cover all aspects from receipt of the chemical to its final disposal.

-

Storage and Segregation: Proper storage is critical to prevent accidents.

Table 3: Storage Guidelines for Halogenated Trifluoroacetophenones

| Guideline | Rationale | Source |

| Location | Store in a cool, dry, well-ventilated area. | [6] |

| Ignition Sources | Keep away from heat, sparks, and open flames. | [4][6] |

| Incompatibles | Segregate from strong oxidizing agents and bases. | [6][9] |

| Containers | Keep containers tightly closed. | [4][6] |

| Grounding | Ground and bond containers when transferring material to prevent static discharge. | [6] |

| Waste | Segregate halogenated solvent waste from non-halogenated waste. | [10][11] |

-

Waste Disposal: Waste containing halogenated trifluoroacetophenones is considered hazardous.[4] Dispose of it in accordance with all local, state, and federal regulations.[4] Empty containers may retain product residue and should be handled as hazardous waste.[6]

Personal Protective Equipment (PPE): The Final Barrier

PPE should be used in conjunction with engineering and administrative controls. It provides a final barrier of protection in case of accidental exposure.[12]

-

Eye and Face Protection: Chemical splash goggles are mandatory.[6] A face shield should be worn over the goggles, especially when there is a risk of splashing or a highly exothermic reaction.[13]

-

Hand Protection: The selection of appropriate gloves is critical. Disposable nitrile gloves provide good short-term protection, but always consult the glove manufacturer's compatibility data for the specific chemical being used.[13]

Table 2: Recommended Glove Materials for Handling Halogenated Trifluoroacetophenones

| Glove Material | Recommendation | Rationale | Source |

| Nitrile | Good for incidental contact. | Provides good resistance to a range of chemicals, but should be changed immediately upon contamination. | [14] |

| Neoprene | Good for extended contact. | Offers good resistance to acids, bases, and some organic solvents. | [14] |

| Butyl Rubber | Good for polar organics. | Provides excellent resistance to ketones and esters. | [14] |

-

Protective Clothing: A flame-resistant lab coat should be worn and kept buttoned.[13] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.

-

Respiratory Protection: Respiratory protection is generally not required when working in a fume hood.[13] However, a NIOSH-approved respirator with an organic vapor cartridge may be necessary for cleaning up large spills or in situations where engineering controls are not sufficient.[6][13] All respirator use requires a formal respiratory protection program, including medical evaluation and fit testing.[13]

Part 3: Experimental Protocols: From Benchtop to Quench

Adherence to well-defined experimental protocols is crucial for safety.

Caption: A typical experimental workflow for reactions involving halogenated trifluoroacetophenones.

Weighing and Transferring

-

Preparation: Don all required PPE (goggles, face shield, lab coat, appropriate gloves) and ensure the fume hood sash is at the proper height.

-

Tare: Place a clean, dry container on an analytical balance inside the fume hood and tare the balance.

-

Transfer: Using a clean pipette or spatula, carefully transfer the desired amount of the halogenated trifluoroacetophenone into the container. Perform this action slowly to avoid splashing.

-

Seal: Immediately cap the stock bottle and the container with the weighed compound.

-

Clean: Clean any minor drips or spills on the balance or in the fume hood immediately with an appropriate absorbent material.

Dissolution and Reaction Setup

-

Solvent Addition: In the fume hood, add the desired solvent to the reaction vessel.

-

Compound Addition: Slowly add the weighed halogenated trifluoroacetophenone to the solvent with stirring. Be aware of any potential exotherms, especially if the solvent is reactive.

-

Apparatus Assembly: Assemble the reaction apparatus (e.g., condenser, addition funnel) securely. Ensure all joints are properly sealed.

Reaction Work-up and Quenching

-

Cooling: Before quenching, cool the reaction mixture in an ice bath, especially if the reaction is known to be exothermic or if reactive reagents were used.

-

Quenching Agent: Slowly add the quenching agent (e.g., water, saturated ammonium chloride) dropwise with vigorous stirring. Monitor the temperature of the reaction mixture.

-

Extraction: Perform extractions in a separatory funnel, ensuring to vent the funnel frequently to release any pressure buildup.

Part 4: Emergency Preparedness: Recognition and Response

Despite the best precautions, accidents can happen. Being prepared to respond effectively is crucial.

Spill Management

-

Small Spills (manageable by lab personnel):

-

Large Spills (requires emergency response):

-

Evacuate the immediate area.

-

Alert your supervisor and call for emergency assistance.

-

If safe to do so, close the fume hood sash and shut off any ignition sources.

-

Prevent entry into the affected area.

-

Caption: A decision tree for responding to a large chemical spill.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8]

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6][8]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8]

-

Ingestion: Do not induce vomiting. If the person is conscious, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[6]

Fire Safety

-

Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[6] Water may be ineffective for large fires.[6]

-

Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[6] Containers may explode when heated.[6] Fire may produce irritating, corrosive, and/or toxic gases, including hydrogen fluoride.[6] Firefighters should wear self-contained breathing apparatus and full protective gear.[6]

Part 5: Environmental Fate and Considerations

Fluorinated organic compounds can be persistent in the environment.[15] While the specific environmental fate of many halogenated trifluoroacetophenones is not well-documented, their persistence is a potential concern.[15][16] It is the responsibility of every researcher to prevent the release of these compounds into the environment through proper handling, storage, and disposal.

References

-

Atmospheric Fate and Impact of Perfluorinated Butanone and Pentanone. (2019). Environmental Science & Technology. [Link]

-

Trifluoroacetophenone as a Chemical Intermediate: Properties and Uses. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. (2024). BORIS Portal - Universität Bern. [Link]

-

The Effect of a Single Trifluoromethyl Substituent on the Reactivity of Chelating C2 and Cs-Symmetric Bis(alkoxide) Ligands on a. (2026). Inorganic Chemistry. [Link]

-

Personal Protective Equipment (PPE). (n.d.). University of Washington. [Link]

-

Personal Protective Equipment: Hands. (2024). San José State University. [Link]

-

Personal Protective Equipment | Safety | Physical Facilities. (n.d.). Miami University. [Link]

-

2,2,2-Trifluoroacetophenone - SAFETY DATA SHEET. (2012). Thermo Fisher Scientific. [Link]

-

2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905. (n.d.). PubChem. [Link]

-

2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. (2014). The Journal of Organic Chemistry. [Link]

-

Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews. [Link]

-

Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances: State of the Science, Key Knowledge Gaps, and Recommendations Presented at the August 2019 SETAC Focus Topic Meeting. (2021). Environmental Toxicology and Chemistry. [Link]

-

Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). (2015). Beilstein Journal of Organic Chemistry. [Link]

-

Conformational preferences of α-fluoroketones may influence their reactivity. (2017). Beilstein Journal of Organic Chemistry. [Link]

-

Personal Protective Equipment (PPE). (n.d.). CHEMM. [Link]

-

2,2,2-Trifluoroacetophenone - Hazardous Agents. (n.d.). Haz-Map. [Link]

-

Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. (2021). The Journal of Organic Chemistry. [Link]

-

Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. (n.d.). The University of Edinburgh. [Link]

-

Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. (2022). The Journal of Organic Chemistry. [Link]

-

Chemical Storage Guidelines. (n.d.). Louisiana State University. [Link]

-

Relative reactivity of α-fluoroacetophenone and α-chloro- acetophenone... (n.d.). ResearchGate. [Link]

- Process for the preparation of halo-substituted trifluoroacetophenones. (2016).

-

Lab Safety. (n.d.). MIT. [Link]

- Method for synthesizing trifluoromethyl acetophenone. (2012).

-

Storage and Segregation of Hazardous Chemicals. (n.d.). University of Glasgow. [Link]

-

Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment. (2001). Nature. [Link]

-

Environmental Fate of Polyfluorinated Chemicals. (n.d.). DIOXIN. [Link]

-

Chemical Aspects of Human and Environmental Overload with Fluorine. (2020). International Journal of Molecular Sciences. [Link]

-

Thermal degradation of fluoropolymers. (2020). CSWAB. [Link]

-

Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS). (n.d.). ITRC. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 2,2,2-Trifluoroacetophenone - Hazardous Agents | Haz-Map [haz-map.com]

- 6. 2,2,2-Trifluoroacetophenone(434-45-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Trifluoroacetophenone - Safety Data Sheet [chemicalbook.com]

- 9. upload.lsu.edu [upload.lsu.edu]

- 10. nottingham.ac.uk [nottingham.ac.uk]

- 11. staffnet.manchester.ac.uk [staffnet.manchester.ac.uk]

- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 14. sjsu.edu [sjsu.edu]

- 15. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dioxin20xx.org [dioxin20xx.org]

1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone molecular weight and formula

An In-Depth Technical Guide to 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of this compound, a halogenated and trifluoromethylated ketone of significant interest to researchers in medicinal chemistry and drug development. This document delves into its fundamental properties, validated synthesis protocols, mechanistic insights, and its role as a strategic building block in the synthesis of complex pharmaceutical intermediates.

Core Molecular Identity and Physicochemical Properties

This compound is a trifluoromethyl ketone derivative of a di-halogenated benzene ring. The presence of the trifluoroacetyl group (-COCF₃) is of paramount importance in modern drug design, as the trifluoromethyl moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The specific arrangement of the bromo and chloro substituents on the phenyl ring offers distinct reactivity and further opportunities for synthetic elaboration.

Key Identifiers and Properties

A summary of the core physicochemical data for this compound is presented below. It is important to note that while some properties are well-documented, others like melting and boiling points are not consistently reported in publicly available literature and should be determined experimentally for definitive values.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₃BrClF₃O | [2] |

| Molecular Weight | 287.46 g/mol | [2] |

| CAS Number | 1033805-23-0 | [2] |

| Appearance | Not specified (typically off-white to yellow solid) | Inferred |

| Solubility | Moisture sensitive | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| InChI | InChI=1S/C8H3BrClF3O/c9-6-3-4(10)1-2-5(6)7(14)8(11,12,13)/h1-3H | [2] |

Synthesis and Mechanistic Considerations

The synthesis of aryl trifluoromethyl ketones is a cornerstone reaction for generating key pharmaceutical building blocks. The preparation of this compound is typically achieved through the nucleophilic addition of an organometallic reagent derived from 1-bromo-2-chloro-benzene scaffold to an electrophilic trifluoroacetyl source. The Grignard reaction is a field-proven and robust method for this transformation.

Recommended Synthesis Protocol: Grignard Reaction

This protocol outlines the synthesis via the formation of a Grignard reagent from 1,2-dibromo-4-chlorobenzene followed by acylation with ethyl trifluoroacetate. The choice of 1,2-dibromo-4-chlorobenzene allows for regioselective metal-halogen exchange at the more reactive C-Br bond ortho to the chloro substituent.

Step 1: Formation of the Grignard Reagent

-

To a flame-dried, three-necked flask under an inert nitrogen or argon atmosphere, add magnesium turnings.

-

Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

Add a small crystal of iodine to activate the magnesium surface. The disappearance of the iodine color indicates activation.

-

Prepare a solution of 1,2-dibromo-4-chlorobenzene in anhydrous THF.

-

Add a small portion of the aryl bromide solution to the magnesium suspension. The reaction is initiated when a gentle exotherm and bubbling are observed.

-

Slowly add the remaining aryl bromide solution via an addition funnel, maintaining a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed, yielding the Grignard reagent, (2-bromo-4-chlorophenyl)magnesium bromide.

Step 2: Acylation with Ethyl Trifluoroacetate

-

In a separate flame-dried flask under an inert atmosphere, prepare a solution of ethyl trifluoroacetate in anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions, such as self-condensation of the ester or double addition of the Grignard reagent.

-

Slowly transfer the prepared Grignard reagent from Step 1 into the cold ethyl trifluoroacetate solution via cannula.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Allow the mixture to slowly warm to room temperature.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Mechanistic Rationale and Workflow

The Grignard reaction is a powerful tool for C-C bond formation. The carbon atom of the C-Mg bond acts as a potent nucleophile due to the bond's high polarity.[3][4][5]

-

Causality of Reagent Choice: Ethyl trifluoroacetate is an excellent electrophile. The electron-withdrawing trifluoromethyl group makes the carbonyl carbon highly susceptible to nucleophilic attack.

-

Self-Validating Protocol: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by spectroscopic methods (NMR, MS) and compared against reference data.

The logical flow of this synthesis is depicted in the diagram below.

Caption: Workflow for the synthesis of the title compound via Grignard reaction.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on established principles and data from analogous structures.

Predicted ¹H NMR Spectrum